molecular formula C10H13F2N3O2 B1480215 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2097978-71-5

6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480215
CAS No.: 2097978-71-5
M. Wt: 245.23 g/mol
InChI Key: HLOXTAVNLNMVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as DFPP, is a synthetic compound that has been used in a variety of scientific research applications. DFPP is a small molecule that is structurally similar to other piperidine compounds, and it is known to possess a variety of biological and biochemical activities. DFPP is an important tool for scientists and researchers, as it can be used to study various biological processes and to develop new therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on derivatives similar to 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione focuses on the synthesis and analysis of pyrimidine dione compounds. These studies are foundational in understanding the chemical behavior and potential applications of such compounds. For instance, Kataev et al. (2018) explored the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, resulting in the formation of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This research highlights the structural intricacies and stability of pyrimidine dione derivatives, underlining their relevance in synthetic chemistry (Kataev et al., 2018).

Potential Therapeutic Applications

Further investigations into pyrimidine-2,4(1H,3H)-dione derivatives have identified potential therapeutic applications. Studies have shown that certain derivatives exhibit hypotensive activity, indicating their utility in developing new treatments for hypertension. For example, a synthesis process was detailed for oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, which were found to possess pronounced, prolonged, and dose-dependent hypotensive effects (Kataev et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Pyrimidine dione derivatives also exhibit notable antimicrobial and anti-inflammatory properties. Research into the synthesis and evaluation of these compounds has led to discoveries of significant anti-inflammatory effects, which could be leveraged in designing new anti-inflammatory drugs. Such studies underscore the diverse biomedical applications of pyrimidine dione derivatives, expanding their potential use beyond merely structural interests in organic chemistry (C. Dong, 2010).

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOXTAVNLNMVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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